Aurora Kinase Inhibitor III

Catalog No.
S517746
CAS No.
879127-16-9
M.F
C21H18F3N5O
M. Wt
413.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aurora Kinase Inhibitor III

CAS Number

879127-16-9

Product Name

Aurora Kinase Inhibitor III

IUPAC Name

N-[3-[[4-[3-(trifluoromethyl)anilino]pyrimidin-2-yl]amino]phenyl]cyclopropanecarboxamide

Molecular Formula

C21H18F3N5O

Molecular Weight

413.4 g/mol

InChI

InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(11-14)26-18-9-10-25-20(29-18)28-17-6-2-5-16(12-17)27-19(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,27,30)(H2,25,26,28,29)

InChI Key

RDTDWGQDFJPTPD-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=CC(=N3)NC4=CC=CC(=C4)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

Aurora Kinase Inhibitor III; AKI-7169; AKI 7169; AKI7169;

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=CC(=N3)NC4=CC=CC(=C4)C(F)(F)F

Description

The exact mass of the compound Aurora Kinase Inhibitor III is 413.1463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Aurora Kinase Inhibitor III (AKI-III) is a small molecule specifically designed to inhibit Aurora A kinase, a critical enzyme involved in cell division []. Researchers utilize AKI-III for various applications within the field of cell cycle research, as detailed below.

Probing Aurora A Function in Mitosis

Cell division, or mitosis, is a tightly regulated process requiring the coordinated action of multiple proteins. Aurora A kinase plays a key role in several mitotic events, including centrosome maturation, spindle assembly, and chromosome segregation []. By treating cells with AKI-III, researchers can disrupt Aurora A activity and observe the resulting cellular phenotypes. This allows them to elucidate the specific functions of Aurora A within the complex mitotic machinery [].

Studying Cancer Cell Proliferation

Aurora A kinase overexpression has been linked to various types of cancer []. AKI-III's ability to potently inhibit Aurora A makes it a valuable tool for investigating the role of Aurora A in cancer cell proliferation. Researchers can use AKI-III to determine whether inhibiting Aurora A can suppress cancer cell growth and explore potential therapeutic applications [].

Aurora Kinase Inhibitor III, identified by the Chemical Abstracts Service number 879127-16-9, is a small molecule that functions primarily as an inhibitor of Aurora A kinase. This compound has a molecular formula of C21H18F3N5O and is recognized for its potent inhibitory effects, with an inhibition constant (IC50) of approximately 42 nanomolar against Aurora A kinase. It is classified as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the kinase, thereby blocking its activity and affecting downstream signaling pathways involved in cell division and proliferation .

AKIII acts as a competitive inhibitor of Aurora A kinase. It binds to the ATP-binding pocket of the enzyme, preventing the binding of ATP, the essential energy source required for Aurora A to phosphorylate its target substrates []. This inhibition disrupts various cellular processes regulated by Aurora A, including mitosis (cell division) and chromosome segregation [].

The primary reaction mechanism of Aurora Kinase Inhibitor III involves its interaction with the ATP-binding site of Aurora A kinase. By binding to this site, the inhibitor prevents the phosphorylation of target substrates that are critical for mitotic progression. This inhibition can lead to cell cycle arrest, particularly at the G2/M phase, thereby impacting cancer cell proliferation. The compound's structure allows it to mimic ATP sufficiently to bind effectively while not undergoing phosphorylation itself .

Aurora Kinase Inhibitor III has been shown to exert significant biological effects on various cancer cell lines. Its primary action is to inhibit mitosis by blocking Aurora A kinase activity, which is crucial for proper spindle formation and chromosome segregation during cell division. The inhibition leads to increased apoptosis in cancer cells, particularly those with overexpression of Aurora A kinase. Studies have demonstrated that treatment with this inhibitor results in reduced viability and proliferation of tumor cells in vitro and in vivo .

  • Formation of the core structure: Utilizing reactions such as cyclization or condensation to build the pyrimidine core.
  • Functional group modifications: Introducing trifluoromethyl groups and other substituents through electrophilic aromatic substitution or nucleophilic addition.
  • Purification: Employing techniques like chromatography to isolate the final product in high purity.

Specific synthetic routes can vary but generally focus on achieving high yield and purity while minimizing by-products .

Aurora Kinase Inhibitor III has significant potential in cancer therapeutics due to its ability to selectively inhibit Aurora A kinase. Its applications include:

  • Cancer Treatment: Particularly in solid tumors where Aurora A is overexpressed.
  • Research Tool: Used in studies investigating cell cycle regulation and mitotic processes.
  • Combination Therapy: Potential use alongside other chemotherapeutic agents to enhance efficacy against resistant cancer types .

Several compounds share structural similarities or biological targets with Aurora Kinase Inhibitor III. Here are some notable examples:

Compound NameTarget KinasesIC50 (nM)Notes
ENMD-2076FLT3, Aurora A14Multitarget inhibitor with broader activity
MK-0457All Aurora kinasesVariesInduces apoptosis in various cancers
PHA-739358All Aurora kinasesVariesEffective against BCR-ABL-positive leukemia
CCT137690All Aurora kinases<50Potent inhibitor with broad applications
JNJ-7706621All Aurora kinases<50Under investigation for various cancers

Aurora Kinase Inhibitor III stands out due to its specific potency against Aurora A kinase compared to others that may exhibit broader activity across multiple kinases or lower selectivity . This selectivity may confer advantages in minimizing off-target effects during therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

413.14634470 g/mol

Monoisotopic Mass

413.14634470 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E9Q3ZU9CRL

Wikipedia

Aurora kinase inhibitor III

Dates

Modify: 2023-08-15
Zhang, Q., Liu, Y., Gao, F., et al. Discovery of EGFR selective 4,6-disubstituted pyrimidines from a combinatorial kinase-directed heterocycle library J. Am. Chem. Soc. 128(7), 2182-2183 (2006).

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